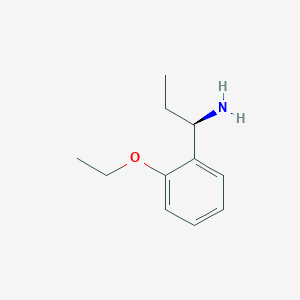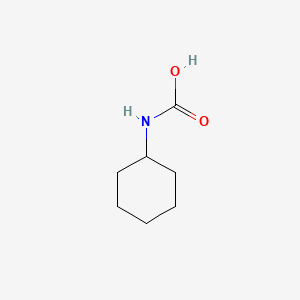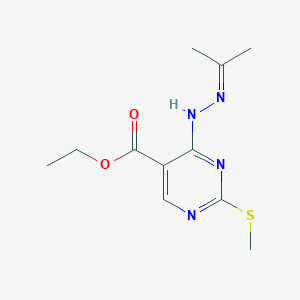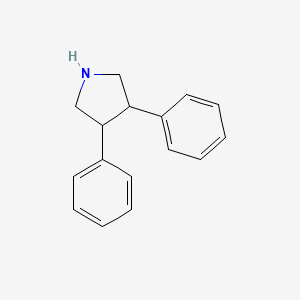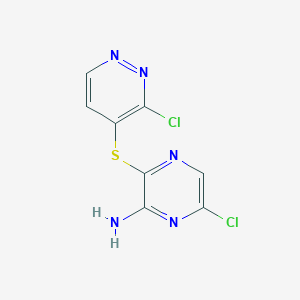
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine is a chemical compound with the molecular formula C8H5Cl2N5S It is characterized by the presence of a pyrazine ring substituted with chlorine and an amine group, as well as a pyridazine ring substituted with chlorine and linked via a thioether bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine typically involves the following steps:
Formation of the Pyridazine Intermediate: The starting material, 3-chloropyridazine, is chlorinated to form 3-chloro-4-chloropyridazine.
Thioether Formation: The chlorinated pyridazine is then reacted with 6-chloropyrazin-2-amine in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage.
The reaction conditions generally involve heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazine and pyridazine rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The thioether linkage can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
科学的研究の応用
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The thioether linkage and the presence of chlorine atoms may play a role in its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Amino-6-chloropyridazine: A related compound with a similar pyridazine ring structure but lacking the thioether linkage and pyrazine ring.
6-Chloropyrazin-2-amine: A related compound with a similar pyrazine ring structure but lacking the thioether linkage and pyridazine ring.
Uniqueness
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine is unique due to the presence of both pyrazine and pyridazine rings linked via a thioether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C8H5Cl2N5S |
|---|---|
分子量 |
274.13 g/mol |
IUPAC名 |
6-chloro-3-(3-chloropyridazin-4-yl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-5-3-12-8(7(11)14-5)16-4-1-2-13-15-6(4)10/h1-3H,(H2,11,14) |
InChIキー |
YIOVCJPMJNGYNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC(=C1SC2=NC=C(N=C2N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
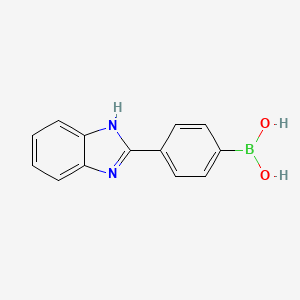
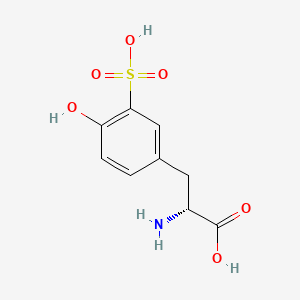

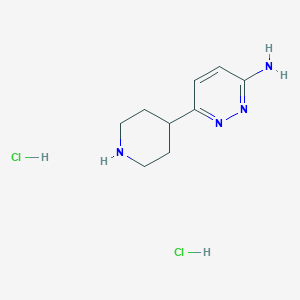
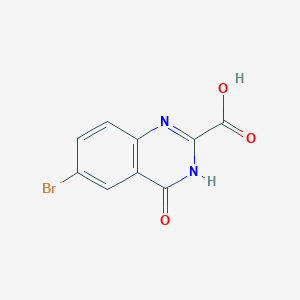
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)
